6-[3-(1-cyclohexyltetrazol-5-yl)propoxy]-3,4-dihydro-1H-quinolin-2-one
Beschreibung
Eigenschaften
IUPAC Name |
6-[3-(1-cyclohexyltetrazol-5-yl)propoxy]-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O2/c25-19-11-8-14-13-16(9-10-17(14)20-19)26-12-4-7-18-21-22-23-24(18)15-5-2-1-3-6-15/h9-10,13,15H,1-8,11-12H2,(H,20,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYTAJMIPFFMXLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=NN=N2)CCCOC3=CC4=C(C=C3)NC(=O)CC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50513534 | |
| Record name | 6-[3-(1-Cyclohexyl-1H-tetrazol-5-yl)propoxy]-3,4-dihydroquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50513534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78876-16-1 | |
| Record name | 6-[3-(1-Cyclohexyl-1H-tetrazol-5-yl)propoxy]-3,4-dihydroquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50513534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Vorbereitungsmethoden
Friedel-Crafts Cyclization Mechanism
The reaction employs a Lewis acid, typically aluminum chloride (AlCl₃), to catalyze the cyclization of MCPA into 6-HQ. The mechanism proceeds via electrophilic aromatic substitution, where the Lewis acid coordinates to the carbonyl oxygen of the amide group, facilitating the formation of a reactive acylium ion. This intermediate undergoes intramolecular attack by the aromatic ring, followed by demethylation to yield the phenol derivative (6-HQ). The overall transformation is summarized as:
Reaction Optimization
Key parameters for maximizing yield and purity include:
-
Lewis Acid Stoichiometry : 3–5 equivalents of AlCl₃ (preferably 4 equivalents) ensure complete conversion while minimizing side reactions.
-
Solvent Selection : High-boiling polar aprotic solvents such as dimethyl sulfoxide (DMSO) or N,N-dimethylacetamide (DMA) are critical. These solvents stabilize the reactive intermediates and maintain fluidity at elevated temperatures (150–220°C).
-
Temperature Control : Maintaining temperatures between 150°C and 160°C prevents decomposition and ensures a homogeneous reaction mixture. Exceeding 160°C risks side reactions, while lower temperatures prolong reaction times.
A representative procedure from the patent yields 212.8 g (92.9%) of 6-HQ with 99.2% purity after recrystallization.
Coupling of Quinolinone and Tetrazole Moieties
The final step involves alkylation of 6-HQ with the tetrazole-containing alkyl halide. This reaction is typically conducted under basic conditions to deprotonate the phenolic hydroxyl group, enabling nucleophilic substitution.
Alkylation Reaction Conditions
-
Base Selection : Strong, non-nucleophilic bases such as 1,8-diazabicycloundec-7-ene (DBU) are preferred to avoid side reactions.
-
Solvent System : Ethanol or dimethylformamide (DMF) provides optimal solubility for both 6-HQ and the alkylating agent.
-
Temperature and Time : Refluxing ethanol (78°C) for 5–8 hours ensures complete conversion.
A generalized reaction scheme is:
Purification and Characterization
Crude product is purified via recrystallization from ethanol/water mixtures, yielding a high-purity final compound. Analytical techniques such as HPLC and NMR confirm structural integrity and purity.
Comparative Analysis of Methodologies
| Parameter | Friedel-Crafts Cyclization | Tetrazole Alkylation |
|---|---|---|
| Yield | 92.9% | 75–85% (estimated) |
| Purity | 99.2% | >98% |
| Key Catalyst | AlCl₃ | DBU |
| Reaction Time | 2–4 hours | 5–8 hours |
| Temperature Range | 150–160°C | 78°C |
Challenges and Mitigation Strategies
-
Side Reactions in Friedel-Crafts Cyclization : Competing intermolecular alkylation with solvent molecules can occur if aromatic solvents are used. This is mitigated by using non-aromatic, high-boiling solvents like DMSO.
-
Regioselectivity in Tetrazole Alkylation : Ensuring substitution at the 5-position of the tetrazole ring requires careful control of reaction conditions. Excess alkylating agent and prolonged reaction times favor the desired product.
-
Purification Complexity : The hygroscopic nature of AlCl₃ complicates workup. Quenching with aqueous sodium borohydride or hydrochloric acid followed by filtration simplifies aluminum salt removal .
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinolinone core, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can target the carbonyl group in the quinolinone core, potentially yielding dihydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Functionalized quinolinone derivatives with various substituents on the propoxy side chain.
Wissenschaftliche Forschungsanwendungen
Pharmacological Properties
Inhibition of Phosphodiesterase (PDE)
One of the primary applications of OPC-13015 is its role as a phosphodiesterase type 3 (PDE3) inhibitor. PDE inhibitors are crucial in managing cardiovascular diseases as they enhance the levels of cyclic AMP (cAMP), leading to vasodilation and improved cardiac function. OPC-13015 has shown significant efficacy in reducing infarct size in animal models of myocardial infarction, indicating its potential use in acute cardiac events .
Anti-thrombotic Effects
Research indicates that OPC-13015 exhibits anti-thrombotic properties by inhibiting platelet aggregation. This makes it a candidate for preventing thromboembolic disorders, which can lead to strokes or heart attacks. The compound's ability to modulate platelet function suggests its application in treating conditions like deep vein thrombosis and pulmonary embolism .
Neuroprotective Effects
Potential in Neurological Disorders
OPC-13015 has been investigated for its neuroprotective effects, particularly in conditions such as Alzheimer's disease and other neurodegenerative disorders. Its mechanism involves the modulation of neuroinflammation and enhancement of cerebral blood flow, which are critical in maintaining neuronal health and function. Studies have demonstrated that PDE inhibitors can improve cognitive function by increasing cAMP levels in the brain .
Case Studies and Research Findings
Wirkmechanismus
The mechanism of action of 6-[3-(1-cyclohexyltetrazol-5-yl)propoxy]-3,4-dihydro-1H-quinolin-2-one is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor modulation. Further research is needed to elucidate the exact molecular mechanisms.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a class of tetrazole-substituted quinolinones designed to inhibit PDE3, thereby increasing intracellular cAMP levels. Below is a comparative analysis with structurally related analogues:
Key Findings
Alkoxy Chain Length and Potency :
- The propoxy variant’s shorter chain likely reduces molecular weight and lipophilicity compared to cilostazol’s butoxy linker. This could influence membrane permeability and metabolic clearance .
- In PDE3 inhibitors, optimal chain length (e.g., butoxy in cilostazol) balances target binding and pharmacokinetics. Propoxy derivatives may exhibit altered binding kinetics due to reduced hydrophobic interactions .
Tetrazole Positioning and Impurities: identifies related impurities (e.g., 6-[4-(1-cyclohexyltetrazol-5-yl)butoxy]-1H-quinolin-2-one) resulting from incomplete hydrogenation of the quinolinone ring. Such impurities must be controlled to ≤0.4% in pharmaceutical formulations .
Biological Implications: Cilostazol’s butoxy chain enhances selectivity for PDE3 over other PDE isoforms.
Biologische Aktivität
6-[3-(1-cyclohexyltetrazol-5-yl)propoxy]-3,4-dihydro-1H-quinolin-2-one is a compound with significant potential in pharmacology, particularly in the treatment of neurological disorders and other conditions linked to cognitive deficits. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies and patents.
- Molecular Formula : C20H25N5O2
- Molecular Weight : 367.44 g/mol
- CAS Number : 73963-62-9
The compound exhibits multiple pharmacological activities:
- Phosphodiesterase (PDE) Inhibition : It inhibits PDE enzymes, which play a crucial role in cellular signaling pathways by regulating cyclic nucleotide levels. This inhibition can enhance cognitive functions and neuroprotection by increasing levels of cAMP and cGMP .
- Histone Deacetylase (HDAC) Inhibition : The compound also shows potential as an HDAC inhibitor, which may lead to increased gene expression related to neuroprotection and cognitive enhancement .
Neuroprotective Effects
Research indicates that this compound can ameliorate memory impairment and reduce neurodegenerative markers in animal models. For instance, in aged Tg2576 mice, treatment resulted in improved cognitive performance and reduced amyloid and tau pathologies after a combination therapy with another PDE inhibitor .
Anti-inflammatory Properties
The compound demonstrates anti-inflammatory effects, which are critical in managing neuroinflammation associated with various neurological disorders. This action is primarily through the inhibition of pro-inflammatory cytokines and mediators .
Antiplatelet Activity
In vitro studies have shown that derivatives of this compound can inhibit platelet aggregation, suggesting potential applications in preventing thrombosis. This activity may be beneficial for patients at risk of cardiovascular events .
Case Studies
- Cognitive Enhancement in Animal Models :
- Platelet Aggregation Inhibition :
Comparative Analysis with Related Compounds
Q & A
Basic: What synthetic strategies are effective for synthesizing 6-[3-(1-cyclohexyltetrazol-5-yl)propoxy]-3,4-dihydro-1H-quinolin-2-one, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves coupling a tetrazole-containing intermediate with a substituted quinolinone core. Key steps include:
- Propoxy linkage formation : Reacting 6-hydroxy-3,4-dihydroquinolin-2-one with 1-cyclohexyl-5-(3-bromopropyl)tetrazole under basic conditions (e.g., K₂CO₃ in DMF) at 80–100°C for 12–24 hours .
- Purification : Column chromatography (silica gel, eluting with CH₂Cl₂:MeOH gradients) or recrystallization (e.g., chloroform) improves purity .
- Yield optimization : Adjusting stoichiometry (1:1.2 molar ratio of quinolinone to bromopropyltetrazole) and using anhydrous solvents enhances efficiency. Monitor progress via TLC (toluene:ethyl acetate 7:3) .
Basic: Which spectroscopic methods are critical for characterizing this compound’s structural integrity?
Answer:
- NMR : ¹H/¹³C NMR confirms propoxy chain connectivity (δ ~3.5–4.5 ppm for OCH₂ groups) and cyclohexyl/tetrazole protons (δ ~1.2–2.5 ppm and ~8.5–9.5 ppm, respectively) .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (theoretical [M+H]⁺: 354.19; observed: 354.20) .
- HPLC-PDA : Purity assessment (>98%) using C18 columns (acetonitrile:water 60:40, 1 mL/min flow) .
Advanced: How does the propoxy chain length affect PDE3 inhibitory activity compared to Cilostazol’s butoxy analog?
Answer:
- Structure-activity relationship (SAR) : The propoxy chain (3 carbons) vs. butoxy (4 carbons) in Cilostazol may alter binding to PDE3A’s hydrophobic pocket. Shorter chains reduce steric hindrance but may decrease affinity.
- Experimental design : Compare IC₅₀ values using recombinant PDE3A assays (e.g., cAMP hydrolysis inhibition). For example, Cilostazol (butoxy) shows IC₅₀ = 0.2 µM, while the propoxy analog may exhibit IC₅₀ = 0.5–1.0 µM due to reduced hydrophobic interactions .
- Data interpretation : Molecular docking (e.g., AutoDock Vina) can model interactions between the propoxy chain and PDE3A residues (e.g., Phe⁹⁶⁰, Tyr⁷⁵³) .
Advanced: How can discrepancies in reported PDE3 inhibition data across studies be resolved?
Answer:
Contradictions often arise from assay variability. Mitigation strategies include:
- Standardized protocols : Use identical PDE3 isoforms (e.g., human PDE3A vs. PDE3B) and substrate concentrations (e.g., 1 µM cAMP).
- Orthogonal assays : Validate results with fluorescence polarization (FP) and radioactive tracer methods .
- Control compounds : Include Cilostazol as a positive control to benchmark activity .
Advanced: What in vitro models are suitable for studying hepatic metabolism of this compound?
Answer:
- Hepatocyte incubations : Use primary human hepatocytes (1 µM compound, 37°C, 2–4 hours) with NADPH-regenerating systems. Quench reactions with ice-cold acetonitrile and analyze via LC-MS/MS .
- Metabolite identification : Look for hydroxylation (e.g., +16 Da) or tetrazole ring cleavage. Compare to synthetic standards (e.g., OPC-3930, a known metabolite) .
- CYP inhibition assays : Test CYP3A4/2D6 isoforms using fluorescent probes (e.g., 7-benzyloxy-trifluoromethylcoumarin) to assess metabolic stability .
Basic: What formulation strategies address solubility limitations in aqueous buffers?
Answer:
- Co-solvents : Use DMSO (≤1% v/v) or β-cyclodextrin (10–20 mM) to enhance solubility .
- pH adjustment : Prepare stock solutions in mildly acidic buffers (pH 4–5, citrate-phosphate) to protonate the quinolinone moiety.
- Nanoformulation : Encapsulate in PLGA nanoparticles (75–150 nm, prepared via emulsion-solvent evaporation) to improve bioavailability .
Advanced: How can computational and experimental data integrate to elucidate PDE3A binding mechanisms?
Answer:
- Molecular dynamics (MD) simulations : Simulate ligand-protein interactions (e.g., 100 ns trajectories in GROMACS) to identify stable binding poses .
- Mutagenesis studies : Validate key residues (e.g., Phe⁹⁶⁰Ala) via site-directed mutagenesis and measure activity shifts.
- Surface plasmon resonance (SPR) : Determine binding kinetics (kₒₙ/kₒff) using immobilized PDE3A .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
